2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
Description
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) group substituted at the 2-position of the benzene ring, with a furan-2-ylmethyl moiety attached to the sulfur atom. Its molecular formula is C₁₂H₁₀O₃S (molecular weight: 250.27 g/mol). The furan ring, a heterocyclic oxygen-containing aromatic system, may enhance solubility and influence molecular interactions, such as hydrogen bonding or π-stacking, which are critical in drug design .
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGQQJWRQXYPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid typically involves the reaction of 2-furylmethanethiol with 2-bromobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-furylmethanethiol attacks the bromine-substituted benzoic acid, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-{[(Furan-2-yl)methyl]sulfanyl}benzyl alcohol.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfanyl and furan moieties may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Aromatic Substituted Sulfanyl Benzoic Acids
- 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid (C₁₄H₈F₃NO₄S): This compound replaces the furan-2-ylmethyl group with a nitro- and trifluoromethyl-substituted phenyl ring.
- 2-(Phenylthio)benzoic acid (C₁₃H₁₀O₂S):
A simpler analog lacking heterocyclic substituents. Its phenylthio group may reduce solubility compared to furan-containing derivatives .
Heterocyclic Substituted Sulfanyl Benzoic Acids
- 3-(((6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl)sulfanyl)methyl)benzoic acid (C₁₉H₁₃N₅O₃S): This derivative incorporates a pyridine ring with amino and dicyano groups, linked to benzoic acid via a sulfanyl-methyl bridge.
- 5-{[(Furan-2-yl)methyl]sulfamoyl}-2-methylbenzoic acid (C₁₄H₁₄N₂O₅S): Replaces the sulfanyl group with a sulfamoyl (-SO₂NH-) linker.
Alkyl and Bicyclic Substituents
- 2-({[(1-Bicyclo[2.2.1]heptan-2-yl)ethyl]carbamoyl}methyl)sulfanyl)benzoic acid (C₁₈H₂₃NO₃S): Features a bicyclic heptane group, introducing steric bulk that could hinder enzymatic degradation. Such modifications are common in prodrug design to enhance metabolic stability .
Physicochemical and Structural Properties
Crystal Packing and Hydrogen Bonding
- 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (C₁₂H₁₁FO₃S):
X-ray crystallography reveals intermolecular O–H⋯O hydrogen bonds forming centrosymmetric dimers, with additional C–H⋯F interactions stabilizing the lattice. Such packing may influence solubility and melting points (438–439 K) .
Solubility and Stability
- Plasma Stability: Methyl 3-(((6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl)sulfanyl)methyl)benzoate (10) demonstrated stability in rat and human plasma, a critical factor for oral bioavailability .
Data Tables
Table 1: Structural and Functional Comparison of Sulfanyl Benzoic Acid Derivatives
Biological Activity
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHOS, with a molecular weight of approximately 234.28 g/mol. The compound features a furan ring, a benzoic acid moiety, and a sulfanyl group, which are critical for its biological interactions.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The benzoic acid moiety may interact with enzymes that metabolize aromatic compounds, potentially influencing metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown the ability to disrupt bacterial cell membranes or inhibit essential metabolic processes in pathogens.
- Anticancer Properties : The compound may induce apoptosis in cancer cells by targeting specific anti-apoptotic proteins or pathways involved in cell survival.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
Case Studies
-
Antimicrobial Evaluation :
A study assessed the antimicrobial properties of various benzoic acid derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent. -
Anticancer Activity :
Research focused on the binding affinity of this compound to anti-apoptotic proteins Mcl-1 and Bfl-1. The compound demonstrated equipotent binding with K values around 100 nM, indicating its potential as a dual inhibitor in cancer therapy . -
Enzyme Interaction Studies :
In silico studies revealed that similar compounds could act as effective binders to cathepsins B and L, promoting protein degradation pathways crucial for maintaining cellular homeostasis . This suggests that this compound may also engage these pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound is yet to be fully characterized. However, its molecular structure suggests reasonable bioavailability due to the presence of functional groups conducive to absorption and distribution within biological systems.
Q & A
Q. What are the common synthetic routes for 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid?
The compound can be synthesized via solvent-free reductive amination or nucleophilic substitution. For example:
- Reductive amination : React furan-2-carbaldehyde with primary amines (e.g., ethylenediamine derivatives) in the presence of a reducing agent like sodium cyanoborohydride. This method avoids solvent use, improving atom economy .
- Sulfanyl group introduction : Use intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide, reacting with hydrazine hydrate under reflux in absolute alcohol. Monitor reaction progress via TLC (chloroform:methanol, 7:3) .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Grow crystals via slow evaporation in a suitable solvent (e.g., ethanol/water).
- Collect intensity data at low temperatures (e.g., 173 K) to minimize thermal motion.
- Refine using SHELX software (e.g., SHELXL for small molecules), analyzing hydrogen bonding (e.g., O–H⋯O dimers) and packing interactions (C–H⋯O/F). Cross-validate with similar benzofuran derivatives .
Q. How can researchers confirm purity and identity post-synthesis?
- Chromatography : Use TLC (silica gel, chloroform:methanol 7:3) or HPLC with C18 columns. Compare retention times to standards .
- Spectroscopy : Confirm via / NMR (e.g., furan proton signals at δ 6.2–7.4 ppm) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Multi-technique validation : Combine SCXRD (for absolute configuration) with NMR/IR to resolve ambiguities in functional group assignment. For example, hydrogen-bonding patterns in SCXRD can explain unexpected NMR shifts .
- Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra and compare with experimental data to identify discrepancies caused by crystal packing effects .
Q. How can computational methods predict physicochemical properties of this compound?
- ACD/Labs Percepta Platform : Predict logP, pKa, and solubility using QSPR models. For example, the carboxyl group’s pKa (~2.5) and logP (~2.8) can guide solubility optimization .
- Molecular docking : Screen for potential biological targets (e.g., farnesyltransferase) by modeling the sulfanyl-benzoic acid moiety’s interaction with active sites .
Q. What reaction conditions optimize synthetic yield while managing substituent effects?
- Acidic media selection : Use aqueous HSO, HCl, or methanesulfonic acid to stabilize intermediates. Urea additives can reduce side reactions by scavenging free radicals .
- Temperature control : Reflux in absolute alcohol (4 hours) ensures complete hydrazide formation while avoiding decomposition .
Q. How to analyze its potential pharmacological activity based on structural analogs?
- Structure-activity relationship (SAR) : Compare with Salirasib (C_{22HOS), a farnesyltransferase inhibitor. The sulfanyl-benzoic acid moiety may disrupt protein prenylation, a mechanism testable via cell-based assays .
- In vitro screening : Assess cytotoxicity (MTT assay) and enzyme inhibition (IC) using purified targets (e.g., COX-2 or kinases) .
Methodological Notes
- Contradiction management : When conflicting data arise (e.g., NMR vs. X-ray), prioritize SCXRD for conformational analysis and validate with DFT .
- Safety protocols : Follow first-aid measures for sulfanyl compounds—use gloves, eye protection, and ventilated fume hoods. In case of exposure, rinse skin/eyes with water and consult a physician .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
